
2-Acetyl-2-thiazoline
概要
説明
2-Acetyl-2-thiazoline is a sulfur-containing heterocyclic compound known for its significant role in flavor chemistry. It is one of the key volatile compounds responsible for the roasted and popcorn-like aroma in thermally processed foods such as meat and bread . Its molecular formula is C5H7NOS, and it has a molecular weight of 129.18 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: 2-Acetyl-2-thiazoline can be synthesized through various methods. One common approach involves the condensation of an α-haloketone with a thiourea derivative under basic conditions. Another method includes the cyclization of an α-aminoketone with carbon disulfide in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of 2-aminothiazole with acetic anhydride. This method is favored due to its efficiency and high yield .
化学反応の分析
Types of Reactions: 2-Acetyl-2-thiazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiazolidines.
Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are often employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolines.
科学的研究の応用
Table 1: Synthetic Methods for 2-Acetyl-2-thiazoline
Methodology | Description | Yield (%) |
---|---|---|
Multicomponent Reactions | Utilizes primary amines and carbon disulfide to produce thiazoline derivatives. | High |
Microwave-Assisted Synthesis | Employs microwave radiation for rapid synthesis without solvents. | Moderate |
Dehydrative Cyclization | Involves the reaction of amino thiols under catalytic conditions. | High |
Flavor Chemistry
One of the most notable applications of this compound is in flavor chemistry, where it is recognized for imparting roasted and popcorn-like aromas to foods. This compound has been isolated from thermally processed foods such as meat and bread, contributing significantly to their flavor profiles .
Case Study: Flavor Profile in Beef
A study conducted by Hofmann and Schieberle highlighted the formation and stability of this compound in beef broth. The researchers found that this compound plays a crucial role in developing the characteristic roasted notes associated with cooked beef .
Table 2: Odor Characteristics of this compound
Compound | Aroma Description | Source |
---|---|---|
This compound | Toasted, popcorn | Beef broth |
5-Ethyl-2,4-dimethyl-3-thiazoline | Fatty, grilled meat | Meat products |
Medicinal Chemistry
Beyond its flavor applications, this compound has garnered attention in medicinal chemistry due to its potential therapeutic properties. Thiazolines, including this compound, have been explored for their anti-inflammatory, antimicrobial, and antioxidant activities .
Case Study: Antimicrobial Properties
Research indicates that thiazoline derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that compounds similar to this compound can inhibit bacterial growth effectively, suggesting potential uses in pharmaceuticals .
Table 3: Biological Activities of Thiazolines
作用機序
The mechanism of action of 2-acetyl-2-thiazoline involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. In biological systems, it can act as a ligand, binding to specific proteins and enzymes, thereby influencing various biochemical pathways .
類似化合物との比較
- 2-Acetylthiazole
- 2-Acetyl-1-pyrroline
- 6-Acetyl-1,2,3,4-tetrahydropyridine
- 5-Acetyl-2,3-dihydro-4H-thiazine
Comparison: 2-Acetyl-2-thiazoline is unique due to its strong roasted and popcorn-like aroma, which is more pronounced compared to similar compounds. Its structural features, such as the presence of both an acetyl group and a thiazoline ring, contribute to its distinct olfactory properties .
生物活性
2-Acetyl-2-thiazoline (CHNOS) is a thiazoline derivative that has garnered significant attention in various fields of research due to its diverse biological activities. This compound is characterized by its unique structure, which includes a thiazoline ring and an acetyl group, contributing to its potential as a pharmaceutical agent and flavoring compound.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound and its derivatives. For instance, a series of synthesized thiazoline derivatives were tested against human lung cancer cells (A549) and breast cancer cells (Bcap-37). The results indicated that certain derivatives exhibited significant antitumor activity, with IC values suggesting potent effects at low concentrations. Specifically, compound 4g showed IC values of 22.58 μg/mL against A549 and 19.41 μg/mL against Bcap-37, while compound 5g demonstrated even greater potency with values of 8.26 μg/mL and 9.30 μg/mL, respectively .
Antibacterial and Antiviral Properties
This compound exhibits antibacterial and antiviral activities as well. Research has shown that complexes formed with transition metals such as Co(III), Ni(II), Zn(II), and Cd(II) using this compound display enhanced antibacterial properties . The compound's ability to inhibit bacterial growth was confirmed through various assays, indicating its potential as a therapeutic agent against infections.
Flavoring Agent
In addition to its pharmaceutical applications, this compound is recognized for its role as a flavoring agent , particularly in imparting roasted and popcorn-like aromas in food products. This characteristic makes it valuable in the food industry, where it is used to enhance the sensory profiles of various products .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antitumor Activity : The antitumor effects are believed to be mediated through the induction of apoptosis in cancer cells, possibly by disrupting cellular signaling pathways involved in cell proliferation and survival.
- Antibacterial Action : The antibacterial properties may result from the disruption of bacterial cell membranes or interference with essential metabolic processes.
- Flavor Profile Development : In flavor chemistry, this compound contributes to the development of specific flavor notes through thermal degradation processes during cooking or roasting.
Table: Biological Activity Summary of this compound
Case Study: Synthesis and Evaluation of Thiazoline Derivatives
A study conducted on the synthesis of thiazoline derivatives demonstrated their potential as effective antitumor agents. Researchers synthesized several derivatives through a straightforward condensation reaction involving thiourea and haloketones, followed by evaluation using standard MTT assays on human cancer cell lines. The study concluded that modifications to the thiazoline structure could significantly enhance biological activity, paving the way for future drug development .
特性
IUPAC Name |
1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOZFDAMVVEZSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NCCS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184037 | |
Record name | 2-Acetyl-2-thiazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Brown solid; Green, onion, herbal, grassy aroma | |
Record name | 2-Acetyl-4,5-dihydrothiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033561 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Acetyl-2-thiazoline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1737/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
222.00 to 223.00 °C. @ 760.00 mm Hg | |
Record name | 2-Acetyl-4,5-dihydrothiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033561 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water and heptane, Soluble (in ethanol) | |
Record name | 2-Acetyl-2-thiazoline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1737/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
29926-41-8 | |
Record name | 2-Acetyl-2-thiazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29926-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Acetyl-2-thiazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029926418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetyl-2-thiazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ACETYL-2-THIAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI3K1Q5Y1T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Acetyl-4,5-dihydrothiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033561 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
25 - 26 °C | |
Record name | 2-Acetyl-4,5-dihydrothiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033561 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What gives cooked foods like bread and meat their characteristic roasted aroma?
A1: The roasted aroma in various cooked foods, such as meat and bread, is attributed to the presence of 2-acetyl-2-thiazoline. This compound is a key contributor to the popcorn-like, nutty, and roasted notes in these foods. [, ]
Q2: How is this compound formed in food?
A2: this compound is generated through Maillard reactions, complex chemical reactions between amino acids and reducing sugars, primarily occurring during thermal processing like baking or roasting. [, , , ]
Q3: Can this compound be produced through other means besides traditional cooking?
A3: Yes, research shows that this compound can also be generated through biotechnological approaches. Fermentation of cysteamine, ethyl-L-lactate, and D-glucose with baker's yeast leads to preparations rich in this compound, offering a potential alternative production method. []
Q4: What is the role of 2-(1-hydroxyethyl)-4,5-dihydrothiazole in the formation of this compound?
A4: 2-(1-Hydroxyethyl)-4,5-dihydrothiazole acts as a crucial precursor to this compound. It can be produced under mild conditions through the microbial reduction of this compound using baker’s yeast as a biocatalyst. When added to food matrices like pizza dough, this precursor transforms into this compound during baking, enhancing the roasted aroma. [, ]
Q5: How stable is this compound at different temperatures?
A5: While heat is essential for its formation, this compound can degrade in aqueous solutions at high temperatures. Interestingly, heating it in oil instead of water significantly enhances its stability, preserving its desirable aroma. []
Q6: How does the presence of ferulic acid in whole wheat flour affect bread crust aroma?
A6: Studies have shown that whole wheat flour, containing higher levels of ferulic acid, leads to bread with a less intense roasted crust aroma compared to refined wheat flour. This difference is linked to lower concentrations of key aroma compounds, including this compound, in whole wheat bread. []
Q7: How does this compound contribute to the aroma of lychee fruit?
A7: this compound, along with other volatile sulfur compounds, plays a crucial role in the unique aroma profile of lychee fruit. Specifically, it contributes to the distinct cabbage and garlic notes found in certain lychee cultivars. [, ]
Q8: What is the significance of this compound in the aroma of roasted hazelnuts?
A8: this compound is one of the numerous aroma-active compounds identified in roasted hazelnuts, contributing to their complex and desirable flavor profile. []
Q9: How does the concentration of this compound vary in different meat products?
A9: The concentration of this compound, along with other volatile compounds, can be influenced by factors like meat type and processing methods. For instance, dry-aged beef generally exhibits higher concentrations of this compound compared to wet-aged beef, contributing to the distinct flavor difference between these aging methods. []
Q10: Can this compound be used to enhance the flavor of dairy products?
A10: While this compound is not naturally abundant in dairy products, it was found to be present in nonfat dry milk, with its concentration varying based on heat treatment levels. This suggests its potential application as a flavor enhancer in specific dairy products. []
Q11: How does the presence of epicatechin affect the formation of this compound in ultrahigh-temperature-processed milk?
A11: Research indicates that adding epicatechin to milk before ultrahigh-temperature processing can effectively inhibit the formation of certain aroma compounds, including this compound. This suggests the potential of using natural compounds to control the development of specific flavor profiles in processed milk. []
Q12: What is the role of this compound in the aroma of green tea?
A12: In specific green tea varieties, such as pan-fired green teas like Kamairi-cha and Longing tea, this compound is a significant odor-active compound. Its presence contributes to the unique, popcorn-like aroma characteristic of these tea types. []
Q13: How does this compound contribute to the aroma profile of cooked squid?
A13: While furaneol is a dominant aroma compound in cooked squid, this compound, with its nutty aroma, is another important contributor to the overall flavor profile of this seafood. [, ]
Q14: Can starch be used to stabilize this compound?
A14: Research has explored the use of high-amylose corn starch for complexing and stabilizing this compound. Successful formation of inclusion complexes was achieved, with significant flavor retention observed, paving the way for innovative food flavoring applications. []
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